molecular formula C12H13N3O4S2 B213718 Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate

Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate

Cat. No. B213718
M. Wt: 327.4 g/mol
InChI Key: VWKKPXAANGEFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a key role in a number of physiological processes. In

Mechanism of Action

The mechanism of action of Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate involves its binding to the active site of carbonic anhydrase. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in bicarbonate ion and proton formation. This, in turn, affects a number of physiological processes, as mentioned earlier.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate are diverse and depend on the specific process being studied. For example, inhibition of carbonic anhydrase can affect respiration by decreasing the transport of carbon dioxide from tissues to the lungs. It can also affect acid-base balance by altering the formation of bicarbonate ions and protons. Additionally, inhibition of carbonic anhydrase can affect ion transport by altering the pH of various cellular compartments.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate in lab experiments include its high yield and purity, as well as its potent inhibitory activity against carbonic anhydrase. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research involving Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate. One area of interest is its potential use as a therapeutic agent for diseases involving carbonic anhydrase dysfunction, such as glaucoma and epilepsy. Additionally, further studies on its mechanism of action and its effects on various physiological processes could lead to a better understanding of these processes and potential new therapeutic targets. Finally, the development of more potent and selective carbonic anhydrase inhibitors could lead to the discovery of new drugs for a variety of diseases.

Synthesis Methods

The synthesis of Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate involves several steps. The starting material is 4-aminobenzenesulfonamide, which is reacted with ethyl chloroformate to form ethyl 4-aminobenzenesulfonate. This intermediate is then reacted with 2-aminothiazole to yield Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate has a wide range of scientific research applications. One of its primary uses is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. This reaction plays a key role in a number of physiological processes, including respiration, acid-base balance, and ion transport. By inhibiting carbonic anhydrase, Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate can affect these processes and provide insights into their underlying mechanisms.

properties

Product Name

Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate

Molecular Formula

C12H13N3O4S2

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C12H13N3O4S2/c1-2-19-12(16)14-9-3-5-10(6-4-9)21(17,18)15-11-13-7-8-20-11/h3-8H,2H2,1H3,(H,13,15)(H,14,16)

InChI Key

VWKKPXAANGEFFM-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2

Origin of Product

United States

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